molecular formula C11H13NO4 B6601452 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid CAS No. 682803-63-0

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B6601452
CAS No.: 682803-63-0
M. Wt: 223.22 g/mol
InChI Key: GBMGCKXRUBNWMB-UHFFFAOYSA-N
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Description

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable phenyl derivative with an amino acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGCKXRUBNWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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